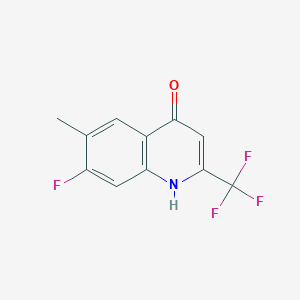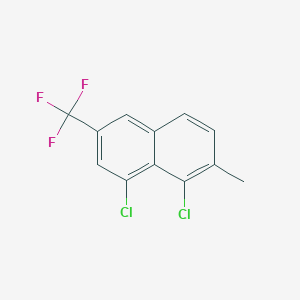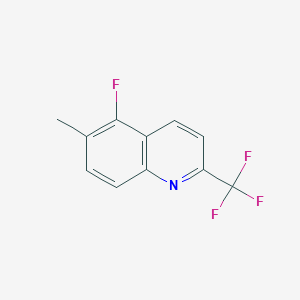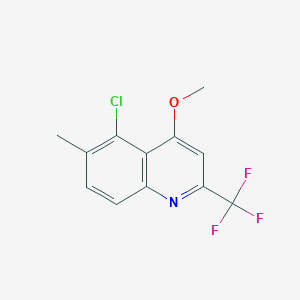![molecular formula C6H6N4O B3042297 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 55904-62-6](/img/structure/B3042297.png)
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
説明
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involved the use of hydrazine hydrate and the reaction mixture was heated at reflux for 6 hours .科学的研究の応用
Anticancer Potential
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol and its derivatives show promise as anticancer agents. Studies have explored the synthesis of analogs, revealing their efficacy against various cancer cell lines and the potential mechanism of action being apoptosis induction and mTOR inhibition. For instance, Reddy et al. (2014) synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated their anticancer activities, finding significant results against human cancer cell lines like HeLa and A549, linked to apoptosis and mTOR inhibition (Reddy et al., 2014). Similarly, a study by Ismail et al. (2017) reported the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and their evaluation for anticancer activity, showing several compounds active against cancer cell lines (Ismail et al., 2017).
Phosphodiesterase 5 Inhibition
The class of 1H-pyrazolo[4,3-d]pyrimidines, including this compound, has been studied for its potency as phosphodiesterase 5 (PDE5) inhibitors. Tollefson et al. (2010) reported on the effectiveness of these compounds as PDE5 inhibitors, highlighting their potential in therapeutic applications (Tollefson et al., 2010).
Synthesis and Structural Studies
Significant research has focused on the synthesis and structure of this compound derivatives. Studies like those by Maruthikumar and Rao (2003) have developed methods to synthesize these compounds, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry (Maruthikumar & Rao, 2003).
Potential in Medicinal Chemistry
The derivatives of this compound are being explored for various potential applications in medicinal chemistry. Studies like the one by Mulakayala et al. (2012), which synthesized 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicate the compounds' potential as anticancer agents and the possibility of inhibition of sirtuins as a mechanism of action (Mulakayala et al., 2012).
作用機序
Target of Action
The primary target of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, causing a significant increase in cells in the G0-G1 stage .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been found to induce apoptosis within HCT cells .
生化学分析
Biochemical Properties
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of certain cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . The compound’s inhibitory effect on CDK2 could lead to alterations in cell cycle progression and induce apoptosis within cells . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, the compound’s significant inhibitory activity against certain cell lines suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its potential interaction with CDK2, it may influence pathways related to cell cycle regulation .
特性
IUPAC Name |
5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPQVNCQAEOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


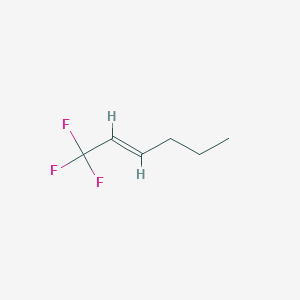

![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)



